1-Chloro-3-ethoxypropan-2-ol
Overview
Description
1-Chloro-3-ethoxypropan-2-ol, commonly known as CEPO, is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields1.
Synthesis Analysis
The synthesis of 1-Chloro-3-ethoxypropan-2-ol involves a reaction with ammonia at 80 - 90℃ for 4 hours2.
Molecular Structure Analysis
The molecular formula of 1-Chloro-3-ethoxypropan-2-ol is C5H11ClO2. Its molecular weight is 138.59 g/mol12.Chemical Reactions Analysis
The specific chemical reactions involving 1-Chloro-3-ethoxypropan-2-ol are not readily available in the search results. More detailed information may be found in specialized chemical databases or scientific literature.Physical And Chemical Properties Analysis
The boiling point of 1-Chloro-3-ethoxypropan-2-ol is not readily available in the search results3. More detailed physical and chemical properties may be found in specialized chemical databases or scientific literature.Scientific Research Applications
-
- Application : Chloro-containing molecules like Brinzolamide and Dorzolamide are used as carbonic anhydrase inhibitors . These substances are prohibited in sports after systemic administration .
- Method : The metabolite patterns of these substances are evaluated after ophthalmic (eye drop) and systemic (oral) administration to pigs . The analysis of the parent drug as well as their metabolites are planned by means of liquid chromatography coupled to high resolution mass spectrometry .
- Results : Preliminary results showed that the metabolism of Brinzolamide and Dorzolamide differs for the different application routes .
-
- Application : Chloro-containing molecules are used in the synthesis of diverse biological agents and drugs in the pharmaceutical industries .
- Method : The review describes the recent advances in the synthesis of chlorine containing heterocyclic compounds .
- Results : More than 250 FDA approved chlorine containing drugs were available in the market and many pharmaceutically important drug candidates are in pre-clinical trials .
Safety And Hazards
Handling of 1-Chloro-3-ethoxypropan-2-ol requires precautions such as keeping away from heat/sparks/open flames/hot surfaces, avoiding contact with air and water due to possible violent reactions and flash fire, and using personal protective equipment as required2.
Future Directions
The future directions of 1-Chloro-3-ethoxypropan-2-ol are not readily available in the search results. This information might be found in specialized chemical databases or scientific literature.
Relevant Papers
Unfortunately, specific papers related to 1-Chloro-3-ethoxypropan-2-ol were not found in the search results. For a more comprehensive review, I recommend searching academic databases or scientific journals related to chemistry and chemical engineering.
properties
IUPAC Name |
1-chloro-3-ethoxypropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO2/c1-2-8-4-5(7)3-6/h5,7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIINWKFCZSGNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338214 | |
Record name | 1-chloro-3-ethoxypropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00338214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-ethoxypropan-2-ol | |
CAS RN |
4151-98-8 | |
Record name | 1-Chloro-3-ethoxy-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4151-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-chloro-3-ethoxypropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00338214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-CHLORO-3-ETHOXY-2-PROPANOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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